Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hcl

Description

IUPAC Nomenclature and Structural Descriptors

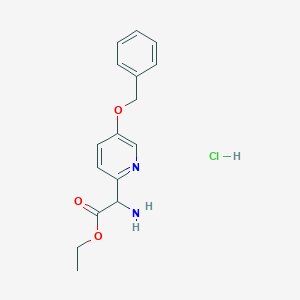

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-amino-2-(5-phenylmethoxypyridin-2-yl)acetate hydrochloride . This nomenclature systematically describes its molecular architecture:

- Ethyl : Indicates the presence of an ethyl ester group (-OCH₂CH₃).

- 2-Amino : Denotes an amino group (-NH₂) at the second position of the acetamide backbone.

- 5-(Benzyloxy)pyridin-2-yl : Specifies a pyridine ring substituted with a benzyloxy group (-OCH₂C₆H₅) at the fifth position and linked to the acetamide moiety at the second position.

- Hydrochloride : Confirms the compound’s salt form, with a chloride counterion.

Structural descriptors further clarify its configuration:

CAS Registry Number and Alternative Chemical Identifiers

The compound is cataloged under the CAS Registry Number 2135331-19-8 , a universal identifier for chemical substances. Additional identifiers include:

| Identifier Type | Value |

|---|---|

| PubChem CID | 138111136 |

| DSSTox Substance ID | DTXSID40619256 |

| EC Number | Not Available |

Alternative synonyms include ethyl 2-amino-2-(5-phenylmethoxypyridin-2-yl)acetate hydrochloride and ethyl(5-amino-2-pyridinyl)acetate hydrochloride, which are used interchangeably in chemical literature.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₉ClN₂O₃ reflects its composition of 16 carbon, 19 hydrogen, 1 chlorine, 2 nitrogen, and 3 oxygen atoms. The molecular weight is 322.78 g/mol , calculated as follows:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage Composition |

|---|---|---|---|---|

| Carbon | 16 | 12.01 | 192.16 | 59.53% |

| Hydrogen | 19 | 1.008 | 19.15 | 5.93% |

| Chlorine | 1 | 35.45 | 35.45 | 10.98% |

| Nitrogen | 2 | 14.01 | 28.02 | 8.68% |

| Oxygen | 3 | 16.00 | 48.00 | 14.88% |

This table demonstrates carbon’s dominance in the molecular composition (59.53%), followed by oxygen (14.88%) and chlorine (10.98%). The precise weight and compositional data are critical for stoichiometric calculations in synthetic applications.

Properties

Molecular Formula |

C16H19ClN2O3 |

|---|---|

Molecular Weight |

322.78 g/mol |

IUPAC Name |

ethyl 2-amino-2-(5-phenylmethoxypyridin-2-yl)acetate;hydrochloride |

InChI |

InChI=1S/C16H18N2O3.ClH/c1-2-20-16(19)15(17)14-9-8-13(10-18-14)21-11-12-6-4-3-5-7-12;/h3-10,15H,2,11,17H2,1H3;1H |

InChI Key |

UNNNPTPHESDRCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)OCC2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyridine Derivatives

The core synthetic step is the alkylation of a 5-(benzyloxy)pyridin-2-yl intermediate with ethyl bromoacetate or related alkylating agents. This reaction is typically conducted under reflux or controlled temperature conditions using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.

-

- Starting material: 5-(benzyloxy)pyridin-2-yl derivative

- Alkylating agent: Ethyl bromoacetate (or t-butyl bromoacetate in some cases)

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent: DMF, DMSO, or acetonitrile

- Temperature: Room temperature to reflux (~65-110 °C)

- Time: 2 to 44 hours depending on conditions

Reaction Mechanism:

The pyridine nitrogen or carbon adjacent to the nitrogen undergoes nucleophilic substitution with the alkyl halide, forming the ethyl aminoacetate side chain attached to the pyridine ring.-

- Alkylation with sodium hydride in DMF yields up to 93% (Table 1, entry 1 in related studies).

- Using potassium fluoride on alumina in acetonitrile yields about 73% with easier work-up.

- Reactions with DBU or K2CO3 in DMF are slower and less efficient.

- Benzylation steps using benzyl bromide with potassium carbonate in DMF at 65-70 °C for 15-19 hours achieve approximately 92% yield.

Formation of Hydrochloride Salt

After the alkylation and purification of the free base, the hydrochloride salt is formed by treatment with hydrochloric acid, improving compound stability and solubility. This step is typically straightforward and performed by dissolving the free base in an appropriate solvent and adding HCl gas or concentrated hydrochloric acid under controlled conditions.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation with ethyl bromoacetate | 1 equiv ethyl bromoacetate, NaH (1.1 equiv) | DMF | Reflux or RT | 2-4 hours | 80-93 | High yield, minimal O-alkylation byproduct |

| Alkylation with t-butyl bromoacetate | t-butyl bromoacetate, NaH (1.1 equiv) | DMF or THF | RT to reflux | 2-6 hours | ~80 | Faster in DMF, purification by chromatography |

| Benzylation of pyridine derivative | Benzyl bromide, K2CO3 or NaH | DMF | 65-70 °C | 15-44 hours | 89-92 | Mild conditions, high yield |

| Hydrochloride salt formation | HCl addition to free base | Solvent (e.g., EtOH) | RT | 1-2 hours | Quantitative | Improves solubility and stability |

Research Findings and Observations

- Alkylation reactions are sensitive to the choice of base and solvent; sodium hydride in DMF is preferred for high yield and selectivity.

- The use of potassium fluoride on alumina as a base offers a milder alternative with easier work-up but slightly lower yield.

- Reaction times and temperatures can be optimized to balance yield and side reactions.

- The benzyloxy substituent on the pyridine ring remains stable under these conditions, allowing selective functionalization.

- The hydrochloride salt form is favored for storage and handling due to improved physicochemical properties.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents & Conditions | Advantages | Challenges |

|---|---|---|---|

| Pyridine alkylation | Ethyl bromoacetate, NaH, DMF, reflux/RT | High yield, selective alkylation | Requires careful base handling |

| Alternative alkylation | t-butyl bromoacetate, NaH or KF/alumina | Easier work-up, good yield | Slightly lower yield |

| Benzylation step | Benzyl bromide, K2CO3 or NaH, DMF, 65-70 °C | Mild, high yield | Longer reaction times |

| Hydrochloride salt formation | HCl addition to free base | Improved solubility and stability | None significant |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides, alkylating agents, and acylating agents.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hydrochloride has been investigated for its efficacy against various bacterial strains. A study published in the Brazilian Journal of Pharmaceutical Sciences highlights the potential of similar compounds in developing new antimicrobial agents, suggesting that this compound could be a candidate for further investigation in antibiotic development .

1.2 Neurological Disorders

Pyridine derivatives have been studied for their neuroprotective effects. Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hydrochloride may play a role in modulating neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety. A comprehensive review in Pharmacognosy Reviews discusses the relevance of such compounds in treating neurological disorders, emphasizing the need for further research into their mechanisms of action .

Cosmetic Formulations

2.1 Skin Care Products

The compound's properties may also extend to cosmetic applications, particularly in skin care formulations. Its ability to enhance skin penetration and bioavailability makes it a valuable ingredient in topical products. Recent studies have focused on formulating creams and lotions that incorporate similar pyridine derivatives, demonstrating improvements in skin hydration and barrier function .

2.2 Stability and Efficacy

The formulation stability of cosmetic products is critical for consumer safety and product efficacy. Experimental designs utilizing response surface methodology have shown that incorporating compounds like ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hydrochloride can optimize formulations by improving rheological properties and sensory characteristics .

Research and Development

3.1 Synthesis and Characterization

The synthesis of ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hydrochloride involves several chemical reactions that can be optimized for yield and purity. Research has focused on developing efficient synthetic routes that minimize waste and enhance product yield, which is crucial for industrial applications .

3.2 Analytical Techniques

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound's structure and purity. These methods ensure that the compound meets the required specifications for research and commercial applications .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The compound’s structural analogs differ in substituents on the pyridine ring or modifications to the ester/amino groups. Key examples include:

Key Observations :

- Benzyloxy vs. Halogens : The benzyloxy group increases molecular weight and lipophilicity compared to halogenated analogs (Cl, F) . This may enhance membrane permeability but reduce aqueous solubility.

- Amino vs. Oxoacetate: The amino group in the target compound enables nucleophilic reactions (e.g., acylations), whereas oxoacetate derivatives (e.g., CAS 1243308-37-3) are more electrophilic, favoring condensations .

- Trifluoromethyl Substitution : The electron-withdrawing CF₃ group (CAS 757971-25-8) enhances metabolic stability but may reduce reactivity compared to benzyloxy .

Physicochemical Properties

Biological Activity

Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hydrochloride, a compound with the CAS number 2135331-19-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H19ClN2O3

- Molecular Weight : 322.79 g/mol

- Appearance : Pale-yellow to yellow-brown solid

- Purity : Typically ≥95%

Synthesis

The compound can be synthesized through various methods involving the reaction of pyridine derivatives with ethyl acetate and subsequent hydrolysis and purification steps. The presence of the benzyloxy group is crucial for enhancing the compound's lipophilicity, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate exhibit significant anticancer properties. For example, derivatives containing similar structural motifs have shown IC50 values in the micromolar range against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, mediated by the up-regulation of p21 expression .

Anti-inflammatory Effects

Compounds within this chemical class have demonstrated anti-inflammatory activity. In vitro assays have shown inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages at concentrations below 50 µM. This suggests that ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate could potentially be developed as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Benzyloxy Group | Enhances lipophilicity and binding affinity |

| Amino Group | Essential for biological activity |

| Pyridine Ring | Contributes to receptor interactions |

Research indicates that modifications to these functional groups can significantly alter the potency and selectivity of the compound against specific biological targets .

Case Studies

- Cancer Cell Line Studies : In a study examining various derivatives, ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate was tested against multiple cancer cell lines. The results indicated a notable reduction in cell viability at concentrations as low as 15 µM, with a selectivity index greater than 10 compared to non-cancerous cells .

- Anti-inflammatory Screening : A library of related compounds was screened for their ability to inhibit NF-kB activation in macrophages. Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate showed promising results, with an IC50 value of approximately 30 µM, indicating moderate anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate HCl?

- Answer: The compound can be synthesized via Pd-catalyzed α-arylation reactions, leveraging pyridyl-benzylic functionalization. For example, palladium catalysts with ligands like X-Phos optimize coupling efficiency between ethyl 2-(pyridin-2-yl)acetate derivatives and aryl halides . Nucleophilic substitution strategies, such as hydroxydeboronation or SNAr (aromatic nucleophilic substitution), are also viable for introducing the benzyloxy group at the 5-position of the pyridine ring . Reaction conditions (e.g., solvent, temperature, and catalyst loading) must be carefully controlled to minimize side reactions.

Q. How is the structural identity and purity of this compound validated in academic research?

- Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the presence of key functional groups (e.g., benzyloxy, acetate, and pyridine rings). Discrepancies in peak splitting or integration may indicate stereochemical or purity issues.

- HPLC/MS: High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) assesses purity and identifies impurities (e.g., unreacted intermediates or hydrolysis byproducts) .

- X-ray Crystallography: If single crystals are obtained, SHELX software is widely used for structure refinement to resolve atomic coordinates and bond geometries .

Q. What are the critical solubility and stability considerations for this compound in experimental workflows?

- Answer:

- Solubility: The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water. Pre-solubilization in DMSO followed by dilution into aqueous buffers is recommended for biological assays.

- Stability: Hydrolysis of the ester group under acidic/basic conditions necessitates storage at -20°C in anhydrous environments . Degradation studies via accelerated stability testing (e.g., 40°C/75% RH) can quantify shelf life.

Advanced Research Questions

Q. How can researchers optimize reaction yields during multi-step synthesis of this compound?

- Answer:

- Ligand Selection: In Pd-catalyzed reactions, bulky ligands like X-Phos enhance steric control, reducing undesired β-hydride elimination and improving regioselectivity .

- Protecting Groups: Temporary protection of the amino group (e.g., Boc or Fmoc) prevents side reactions during benzyloxy introduction. Deprotection with TFA/HCl ensures high recovery of the final product .

- Real-Time Monitoring: Techniques like in-situ FTIR or LC-MS track reaction progress, enabling timely quenching to avoid over-functionalization.

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer:

- Cross-Validation: Combine NMR, IR, and high-resolution MS (HRMS) to confirm molecular formula and functional groups. For example, IR peaks near 1680 cm-1 validate the ester carbonyl .

- Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize 3D conformations, aiding in reconciling experimental vs. theoretical data .

- Impurity Profiling: LC-MS/MS identifies co-eluting impurities (e.g., de-benzylated byproducts) that may skew spectroscopic interpretations .

Q. What are the common synthetic byproducts, and how can they be mitigated?

- Answer:

- Byproducts:

- Dehalogenation Byproducts: Residual palladium catalysts may reduce aryl halides to aryl groups during coupling steps. Chelating resins (e.g., SiliaMetS Thiol) remove Pd residues post-synthesis .

- Ester Hydrolysis: Basic/aqueous conditions hydrolyze the ethyl ester to carboxylic acid. Anhydrous reaction conditions and neutral pH buffers mitigate this .

- Mitigation Strategies:

- Chromatographic Purification: Flash chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) isolates the target compound from polar/non-polar impurities .

- Recrystallization: Ethanol/water mixtures recrystallize the hydrochloride salt, enhancing purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.